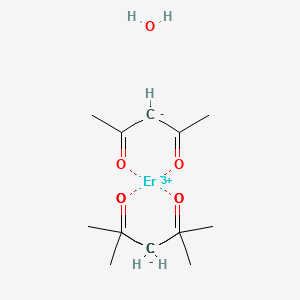
Erbium(III)acetylacetonatexhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium(III) acetylacetonate xhydrate is a coordination compound with the formula Er(C5H7O2)3·xH2O. This compound consists of erbium ions coordinated with acetylacetonate ligands and water molecules. Erbium is a rare earth element, and its compounds are known for their unique optical and electronic properties .
Preparation Methods
Erbium(III) acetylacetonate xhydrate can be synthesized through various methods. One common method involves reacting erbium salts with acetylacetone in a suitable solvent. The reaction typically proceeds as follows:
Chemical Reactions Analysis
Erbium(III) acetylacetonate xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form erbium oxide (Er2O3) when heated in the presence of oxygen.
Reduction: Reduction reactions can convert the compound to lower oxidation states of erbium.
Substitution: The acetylacetonate ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Erbium(III) acetylacetonate xhydrate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of erbium(III) acetylacetonate xhydrate involves its ability to coordinate with various ligands and participate in redox reactions. The erbium ion can interact with molecular targets through coordination bonds, influencing the electronic and optical properties of the compound. These interactions are crucial for its applications in catalysis, luminescence, and imaging .
Comparison with Similar Compounds
Erbium(III) acetylacetonate xhydrate can be compared with other lanthanide acetylacetonate complexes, such as:
- Europium(III) acetylacetonate hydrate
- Terbium(III) acetylacetonate hydrate
- Gadolinium(III) acetylacetonate hydrate
- Neodymium(III) acetylacetonate hydrate
- Samarium(III) acetylacetonate hydrate
These compounds share similar coordination structures but differ in their specific optical and electronic properties due to the unique characteristics of each lanthanide ion. Erbium(III) acetylacetonate xhydrate is unique for its specific luminescent properties and applications in optical devices .
Properties
Molecular Formula |
C15H23ErO7 |
|---|---|
Molecular Weight |
482.60 g/mol |
IUPAC Name |
erbium(3+);pentane-2,4-dione;hydrate |
InChI |
InChI=1S/3C5H7O2.Er.H2O/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;;1H2/q3*-1;+3; |
InChI Key |
KSKVMUSZRAFBMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Er+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















